molecular formula C23H20FNO5 B1679681 PF-04418948 CAS No. 1078166-57-0

PF-04418948

Cat. No.: B1679681
CAS No.: 1078166-57-0
M. Wt: 409.4 g/mol
InChI Key: LWJGMYMNSNVCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-04418948 is a small molecule that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. This compound is an orally active, potent, and selective antagonist of the prostaglandin E2 receptor EP2 subtype, with an IC50 of 16 nM .

Biochemical Analysis

Biochemical Properties

PF-04418948 interacts with the prostaglandin EP2 receptor, a G protein-coupled receptor that signals preferentially through Gs proteins . It inhibits prostaglandin E2 (PGE2)-induced increase in cAMP in cells expressing EP2 receptors with a functional K B value of 1.8 nM .

Cellular Effects

This compound has been shown to inhibit PGE2-induced growth in cAMP in cells expressing EP2 receptors . It also inhibited PGE2-induced relaxation in mouse trachea . In human myometrium, it produced a rightward shift of the butaprost-induced inhibition of the contractions induced by electrical field stimulation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the EP2 receptor and antagonizing its function . This leads to a decrease in cAMP levels within the cell, thereby influencing cellular processes regulated by this second messenger .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it was found to inhibit PGE2-induced increase in cAMP in cells expressing EP2 receptors after 90 minutes of incubation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to attenuate the butaprost-induced cutaneous blood flow response in a dose-dependent fashion . The compound was administered orally at dosages of 1, 3, and 10 mg/kg .

Metabolic Pathways

Given its role as an EP2 receptor antagonist, it is likely to be involved in pathways related to prostaglandin signaling .

Preparation Methods

The synthesis of PF-04418948 involves several steps, including the formation of the azetidine ring and the attachment of the naphthalene moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the use of various reagents and catalysts .

Chemical Reactions Analysis

PF-04418948 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: this compound can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

PF-04418948 has several scientific research applications, including:

Comparison with Similar Compounds

PF-04418948 is unique in its high selectivity and potency as an EP2 receptor antagonist. Similar compounds include:

Properties

IUPAC Name

1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJGMYMNSNVCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148292
Record name PF-04418948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078166-57-0
Record name PF-04418948
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078166570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04418948
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04418948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04418948
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z38E70VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-04418948
Reactant of Route 2
PF-04418948
Reactant of Route 3
Reactant of Route 3
PF-04418948
Reactant of Route 4
Reactant of Route 4
PF-04418948
Reactant of Route 5
PF-04418948
Reactant of Route 6
PF-04418948

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.